Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate
Description
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a bicyclic carbamate derivative characterized by a bicyclo[2.2.2]octane framework substituted with a hydroxymethyl group at the 1-position and a benzyl carbamate moiety. For instance, benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate () shares the bicyclo[2.2.2]octane core but incorporates an oxygen atom in the ring (2-oxabicyclo), altering electronic and steric profiles compared to the target compound. The hydroxy group in the target molecule may enhance hydrogen-bonding capacity, influencing solubility and biological interactions .
Properties
CAS No. |
72948-93-7 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate |
InChI |
InChI=1S/C17H23NO3/c19-15(21-12-14-4-2-1-3-5-14)18-13-16-6-9-17(20,10-7-16)11-8-16/h1-5,20H,6-13H2,(H,18,19) |
InChI Key |
JJVWRJHCDPYZHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)CNC(=O)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mechanism of Action
The mechanism of action of Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate functional group allow it to form hydrogen bonds and other interactions with proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural variations among analogs include substituents on the bicyclo ring, aromatic groups, and functional moieties. Below is a comparative table based on available evidence:
Solubility and Application Insights
- Solubility Trends: The aminophenyl-substituted carbamate in demonstrates that aromatic carbamoyl groups reduce solubility in polar solvents due to increased hydrophobicity . The target compound’s hydroxy group may counteract this by improving aqueous solubility.
- Pharmaceutical Relevance : Bicyclo[2.2.2]octane derivatives are valued in drug design for their rigidity and metabolic stability. The 2-oxabicyclo variant () has been explored in medicinal chemistry, suggesting the target compound could similarly serve as a scaffold for kinase inhibitors or protease modulators .
Biological Activity
Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive analysis of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound's structure can be summarized by the following details:
- IUPAC Name : this compound
- Molecular Formula : C18H26N2O2
- Molecular Weight : 302.42 g/mol
- CAS Number : 2187435-32-9
Structural Formula
The structural representation of this compound highlights the bicyclic nature of the compound, which is crucial for its biological activity.
Antiviral Properties
Recent studies have explored the antiviral potential of compounds similar to this compound, particularly against influenza viruses. The mechanisms of action include:
- Inhibition of Viral Release : Compounds that interact with viral neuraminidase can impair the release of new virions from infected cells.
- Blocking Viral Transcription : Some derivatives may interfere with viral RNA synthesis, thereby reducing viral load in infected hosts.
A comparative analysis of antiviral agents is presented in Table 1:
| Agent | Target | Mechanism of Action | Administration | Efficacy |
|---|---|---|---|---|
| Oseltamivir | Neuraminidase | Impairs virus release | Oral | Effective against IAV |
| Baloxavir | Endonuclease | Blocks viral transcription | Oral | Effective against resistant strains |
Neuroprotective Effects
Research indicates that bicyclic compounds exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism involves:
- Antioxidant Activity : Compounds may reduce oxidative stress in neuronal cells.
- Modulation of Neurotransmitter Levels : They may influence levels of neurotransmitters, aiding in cognitive function.
Case Studies
-
Study on Influenza Virus :
A study published in PubMed Central demonstrated that certain bicyclic compounds could effectively reduce influenza virus replication in vitro, suggesting a promising avenue for therapeutic development . -
Neuroprotective Potential :
A thesis exploring various bicyclic derivatives indicated that certain modifications to the bicyclic structure enhanced neuroprotective effects in animal models, providing insights into their potential use in treating conditions like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
